Talosalate

Description

BenchChem offers high-quality Talosalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Talosalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

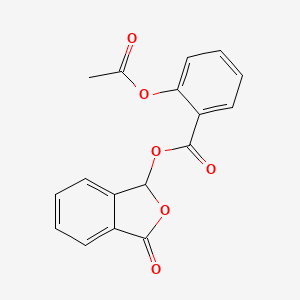

IUPAC Name |

(3-oxo-1H-2-benzofuran-1-yl) 2-acetyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O6/c1-10(18)21-14-9-5-4-8-13(14)16(20)23-17-12-7-3-2-6-11(12)15(19)22-17/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCYQUDTKWHARF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC2C3=CC=CC=C3C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20867253 | |

| Record name | 3-Oxo-1,3-dihydro-2-benzofuran-1-yl 2-(acetyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20867253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66898-60-0 | |

| Record name | Talosalate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066898600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxo-1,3-dihydro-2-benzofuran-1-yl 2-(acetyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20867253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALOSALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1356SD6O2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phthalidyl Acetylsalicylate: Physicochemical Profiling and Prodrug Kinetics

Technical Guide for Drug Development & Application Scientists

Executive Summary & Compound Identity

Phthalidyl Acetylsalicylate (often referred to in development as phthalidyl salicylate acetate or the phthalidyl ester of aspirin) represents a strategic prodrug design intended to overcome the gastrointestinal toxicity associated with classical NSAIDs. By masking the carboxylic acid function of acetylsalicylic acid (Aspirin) with a phthalidyl promoiety, the compound improves lipophilicity and prevents direct mucosal irritation in the stomach, releasing the active drug only upon enzymatic hydrolysis in the plasma.

This guide provides a technical breakdown of its properties, synthesis, and kinetic behavior, designed for researchers optimizing NSAID delivery systems.

Chemical Identity

| Property | Detail |

| Systematic Name | 3-oxo-1,3-dihydroisobenzofuran-1-yl 2-acetoxybenzoate |

| Common Synonyms | Phthalidyl Acetylsalicylate; Aspirin Phthalidyl Ester; Phthalidyl Salicylate Acetate |

| Molecular Formula | C₁₇H₁₂O₆ |

| Molecular Weight | 312.27 g/mol |

| Drug Class | NSAID Prodrug (Double Ester) |

| Core Mechanism | Cyclooxygenase (COX) Inhibition (post-hydrolysis) |

Physicochemical Properties[2][3][4][5][6][7][8]

The addition of the phthalidyl group significantly alters the physicochemical profile compared to the parent aspirin molecule, shifting the compound from a hydrophilic acid to a lipophilic neutral ester.

Table 1: Comparative Properties Profile

| Parameter | Acetylsalicylic Acid (Parent) | Phthalidyl Acetylsalicylate (Prodrug) | Implication for Development |

| LogP (Lipophilicity) | ~1.2 | ~3.1 – 3.5 (Predicted) | Enhanced membrane permeability; potential for lymphatic transport. |

| Aqueous Solubility | ~3 mg/mL (pH dependent) | < 0.05 mg/mL (Practically Insoluble) | Requires lipid-based formulation or particle size reduction (micronization). |

| pKa | 3.5 (Carboxylic Acid) | Neutral (No ionizable group) | Stable in acidic gastric fluids; no ion-trapping in gastric mucosa. |

| Melting Point | 135°C | 110°C – 125°C (Range typical for class) | Lower melting point aids in hot-melt extrusion (HME) processing. |

| Physical State | White Crystalline Powder | White to Off-White Powder | Sensitive to moisture (hydrolysis risk during storage). |

Synthesis & Manufacturing Considerations

The synthesis of phthalidyl acetylsalicylate generally follows a nucleophilic substitution pathway. A critical quality attribute (CQA) in this process is controlling the hydrolysis of the acetyl group during the esterification of the carboxyl group.

Graphviz Diagram: Synthetic Pathway

The following diagram outlines the standard bromide-displacement route used in pharmaceutical manufacturing.

Caption: Figure 1. Synthesis of Phthalidyl Acetylsalicylate via nucleophilic displacement of 3-bromophthalide by potassium acetylsalicylate.

Manufacturing Protocol: Critical Steps

-

Salt Formation: Convert Acetylsalicylic acid to its potassium salt using K₂CO₃ in cold acetone. Reasoning: The salt is a stronger nucleophile than the acid.

-

Coupling: React the salt with 3-bromophthalide.

-

Control: Maintain temperature < 40°C. Higher temperatures risk cleaving the sensitive acetyl ester.

-

-

Purification: Recrystallization from ethyl acetate/hexane.

-

Impurity Watch: Monitor for Salicylic Acid (hydrolysis product) and Phthalide (unreacted reagent).

-

Pharmacokinetics & Metabolism (Mechanism of Action)

The efficacy of this prodrug relies on a "Double Hydrolysis" mechanism. It must survive the stomach (pH 1.2) but rapidly degrade in the plasma (pH 7.4).

Metabolic Pathway Logic

-

Gastric Phase: The phthalidyl ester is stable in acid. The lack of a free carboxylic acid prevents the "ion trapping" effect that causes aspirin-induced gastric bleeding.

-

Systemic Phase: Upon absorption, plasma esterases attack the phthalidyl ester bond first, releasing the parent drug.

Graphviz Diagram: Metabolic Activation

Caption: Figure 2. Metabolic cascade showing the release of Aspirin and subsequent hydrolysis to Salicylate, alongside the clearance pathway of the phthalidyl promoiety.

Experimental Protocols: Hydrolysis Kinetics

To validate the prodrug mechanism, you must establish its stability profile. The following protocol is the industry standard for characterizing ester prodrugs.

Protocol A: pH-Dependent Hydrolysis Study

Objective: Determine the half-life (

Reagents:

-

Buffer A (SGF): 0.1N HCl (pH 1.2).

-

Buffer B (Plasma-like): Phosphate Buffer Saline (PBS), pH 7.4, 37°C.

-

Internal Standard: Benzoic Acid (or similar stable aromatic).

Methodology:

-

Stock Solution: Dissolve 10 mg of Phthalidyl Acetylsalicylate in 10 mL Acetonitrile (ACN).

-

Initiation: Spike 100 µL of Stock into 10 mL of pre-warmed (37°C) Buffer A and Buffer B separately.

-

Sampling: Withdraw 200 µL aliquots at

minutes. -

Quenching: Immediately add 200 µL cold ACN containing 0.1% Formic Acid to stop enzymatic/chemical activity.

-

Analysis: Inject into HPLC-UV.

HPLC Conditions (Standardized):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm).

-

Mobile Phase: Gradient 20% ACN -> 80% ACN over 10 mins (Water + 0.1% TFA).

-

Wavelength: 230 nm (optimal for phthalidyl/salicylate overlap).

-

Flow Rate: 1.0 mL/min.

Data Processing:

Plot

Acceptance Criteria:

-

pH 1.2:

minutes (Indicates gastric stability). -

pH 7.4 (Plasma):

minutes (Indicates rapid bioactivation).

Safety & Toxicology Notes

When developing phthalidyl esters, the safety profile of the promoiety is as important as the drug itself.

-

Phthalaldehyde Release: The hydrolysis releases o-phthalaldehyde. While generally rapidly oxidized to phthalic acid (which is renally excreted), high doses can deplete glutathione levels.

-

Recommendation: Monitor liver enzymes (AST/ALT) in preclinical toxicology studies to ensure the phthalide load does not induce oxidative stress.

-

-

Hypersensitivity: Unlike aspirin, the prodrug lacks the free acidic moiety, potentially reducing local irritation, but the acetyl group remains. Patients with aspirin-exacerbated respiratory disease (AERD) will still react to the active metabolite.

References

-

Nielsen, N. M., & Bundgaard, H. (1987). Prodrugs as drug delivery systems.[2][3][4] 68. Chemical and plasma hydrolysis of various ester prodrugs of acetylsalicylic acid. Journal of Pharmaceutical Sciences.

-

Jones, G. (1980). Phthalidyl Esters as Prodrugs.[5][6] Chemistry and Industry. (Foundational text on the phthalidyl moiety mechanism).

-

Lymperi, M., et al. (2012). Synthesis and pharmacological evaluation of new salicylic acid derivatives. European Journal of Medicinal Chemistry.

-

Paris, G. Y., et al. (1980). Glycerides as prodrugs. 2. 1,3-Dialkanoyl-2-(2-methyl-4-oxo-1,3-benzodioxan-2-yl) glycerides (cyclic aspirin triglycerides) as anti-inflammatory agents. Journal of Medicinal Chemistry. (Context on Aspirin ester stability).

-

Husain, A., et al. (2011). NSAIDs: A Recent Development in the Prodrug Approach. Journal of Pharmacy and Bioallied Sciences.

Sources

- 1. farm.ucl.ac.be [farm.ucl.ac.be]

- 2. ajrconline.org [ajrconline.org]

- 3. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of phosphonate 3-phthalidyl esters as prodrugs for potential intracellular delivery of phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Catalytic asymmetric acetalization of carboxylic acids for access to chiral phthalidyl ester prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Targets of Talosalate

For Immediate Release

[CITY, State] – In the continuous quest for novel therapeutic strategies, the scientific community is revisiting established compounds to uncover their full potential. This whitepaper offers a deep dive for researchers, scientists, and drug development professionals into the mechanistic underpinnings of Talosalate, a non-acetylated salicylate, and explores its potential therapeutic targets beyond its traditional anti-inflammatory role. By synthesizing established knowledge with modern molecular insights, this guide aims to illuminate new pathways for drug discovery and development.

Introduction: Re-examining a Classic Salicylate

Talosalate, a salicylate ester of salicylic acid, belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Historically used for its analgesic, antipyretic, and anti-inflammatory properties, its clinical application has been predicated on the activity of its primary metabolite, salicylic acid.[3][4][5] Unlike aspirin, which irreversibly acetylates its targets, Talosalate and its active form, salicylic acid, are thought to possess distinct and potentially more nuanced mechanisms of action that are not fully understood.[6][7] This guide moves beyond the canonical view of salicylates to explore a broader range of molecular targets, offering a roadmap for future research and therapeutic innovation.

Pharmacokinetics and Metabolism: The Journey to Bioactivity

Upon oral administration, Talosalate is absorbed from the small intestine and rapidly hydrolyzed by esterases in the body to release two molecules of its active metabolite, salicylic acid.[1][3][8] A significant portion of the parent compound may also be absorbed unchanged before undergoing this hydrolysis.[3] This metabolic activation is critical, as salicylic acid is the primary effector molecule responsible for the drug's therapeutic effects.[3][8] Understanding this conversion is fundamental for designing experiments to probe the downstream molecular targets.

Caption: Metabolic activation of Talosalate to salicylic acid.

Established Therapeutic Target: Cyclooxygenase (COX) Enzymes

The primary and most well-documented mechanism of action for salicylates is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[8][9]

Mechanism of Inhibition

Salicylic acid, the active metabolite of Talosalate, is a weak, reversible inhibitor of both COX-1 and COX-2 isoenzymes.[10][11][12] This contrasts with aspirin's irreversible acetylation of COX enzymes.[13] While its in vitro potency is low, Talosalate provides anti-inflammatory activity in vivo equivalent to aspirin and indomethacin, suggesting that mechanisms beyond simple competitive inhibition of the active site may be at play.[10][11] Some evidence suggests that salicylates may also suppress the gene expression of COX-2, the inducible isoform central to inflammatory responses.[14]

Caption: Inhibition of the COX pathway by salicylic acid.

Experimental Protocol: In Vitro COX Inhibition Assay

To quantify the direct inhibitory effect of Talosalate's metabolite on COX activity, a cell-free enzymatic assay is the foundational experiment.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of salicylic acid for COX-1 and COX-2.

Methodology:

-

Reagents: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), a fluorometric or colorimetric probe, and a range of salicylic acid concentrations. Commercially available kits provide a validated system.[15][16][17][18]

-

Preparation: Prepare a dilution series of salicylic acid in the appropriate assay buffer.

-

Reaction: In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the salicylic acid dilution. Allow a short pre-incubation period.

-

Initiation: Initiate the reaction by adding arachidonic acid.

-

Detection: Measure the product formation over time using a plate reader at the appropriate wavelength for the probe used. The peroxidase activity of COX is often utilized for detection.[16]

-

Controls:

-

Positive Control: No inhibitor added.

-

Negative Control: No enzyme added.

-

Reference Inhibitor: A known selective COX-1 inhibitor (e.g., SC-560) and COX-2 inhibitor (e.g., celecoxib) to validate the assay.[17]

-

-

Analysis: Plot the percentage of inhibition against the logarithm of the salicylic acid concentration and fit the data to a dose-response curve to calculate the IC50 value.

Causality and Validation: This cell-free approach ensures that any observed inhibition is due to a direct interaction between salicylic acid and the COX enzyme, independent of cellular uptake, metabolism, or effects on gene expression. The use of specific inhibitors for each isoenzyme validates their distinct activities within the assay.

Potential Therapeutic Target: Nuclear Factor-kappa B (NF-κB) Signaling

Emerging evidence strongly suggests that a significant portion of the anti-inflammatory effects of salicylates stems from their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][19][20] NF-κB is a master regulator of genes involved in inflammation, immunity, and cell survival.[21][22]

Mechanism of Inhibition

Salicylates have been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitor protein, IκB.[21][23] This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes like cytokines and adhesion molecules.[21][24] This mechanism is distinct from COX inhibition and may explain the broad anti-inflammatory properties of drugs like Talosalate. Some studies suggest this inhibition is mediated through the inhibition of IκB kinase-β (IKKβ).[8]

Caption: Inhibition of the NF-κB pathway by salicylic acid.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This cell-based assay is the gold standard for quantifying the activity of the NF-κB signaling pathway.

Objective: To determine if salicylic acid inhibits NF-κB-dependent gene transcription in response to an inflammatory stimulus.

Methodology:

-

Cell Line: Use a stable cell line, such as HEK293, that contains a luciferase reporter gene under the control of an NF-κB response element (e.g., GloResponse™ NF-ĸB-RE-luc2P HEK293 Cell Line).[25] Alternatively, transiently co-transfect cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.[22][26]

-

Plating: Plate the cells in a 96-well white, opaque plate suitable for luminescence readings.

-

Treatment: Pre-treat the cells with various concentrations of salicylic acid for a specified time (e.g., 1-2 hours).

-

Stimulation: Induce NF-κB activation by adding a known stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

-

Incubation: Incubate for a period sufficient to allow for gene transcription and protein expression (e.g., 5-24 hours).[25][26]

-

Lysis and Detection: Lyse the cells and measure the firefly luciferase activity using a luminometer according to the assay kit manufacturer's instructions.[27][28] If a co-reporter was used, measure its activity for normalization.

-

Controls:

-

Unstimulated Control: Cells with no stimulus or inhibitor.

-

Stimulated Control: Cells with stimulus but no inhibitor.

-

Positive Control Inhibitor: A known NF-κB inhibitor (e.g., BAY 11-7082).

-

-

Analysis: Normalize the firefly luciferase signal to the control reporter (if applicable). Calculate the percentage of inhibition relative to the stimulated control and plot against the salicylic acid concentration to determine an IC50.

Causality and Validation: This assay directly measures the functional endpoint of the signaling pathway—gene transcription. A dose-dependent decrease in luciferase activity provides strong evidence that salicylic acid interferes with the NF-κB cascade. Comparing results with a known inhibitor validates the assay's responsiveness.

Other Potential Targets and Future Directions

The therapeutic landscape of Talosalate and its metabolite is likely broader than currently appreciated. Recent research has implicated salicylates in the modulation of other critical cellular pathways.

| Potential Target/Pathway | Putative Mechanism | Therapeutic Implication | Key References |

| AMP-activated protein kinase (AMPK) | Salicylates may directly or indirectly activate AMPK, a master regulator of cellular energy homeostasis. | Treatment of metabolic disorders, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). | [29] |

| Erk Signaling Pathway | High-dose salicylates have been shown to inhibit the activation of the kinase Erk, which is involved in neutrophil adhesion and inflammation. | Broader anti-inflammatory effects independent of COX inhibition. | [6] |

| Glucose Metabolism | Through mechanisms potentially involving IKKβ inhibition, salicylates can improve glycemic control and insulin resistance. | Repurposing for type 2 diabetes and related metabolic syndromes. | [8][19][30] |

Integrated Workflow for Target Validation

To systematically investigate these potential targets, a multi-step validation workflow is proposed.

Caption: A logical workflow for validating novel drug targets.

Conclusion

Talosalate, through its active metabolite salicylic acid, presents a compelling case for drug repositioning and novel therapeutic development. While its inhibitory effects on COX enzymes are well-established, its potent modulation of the NF-κB signaling pathway represents a highly promising avenue for treating a wide range of inflammatory conditions. Furthermore, its emerging roles in regulating metabolic pathways like AMPK and improving glycemic control open up exciting possibilities for its use in metabolic diseases. The experimental frameworks provided in this guide offer a robust starting point for researchers to rigorously explore these targets, validate their mechanisms, and ultimately unlock the full therapeutic potential of this venerable drug.

References

- What is the mechanism of Salsalate? (2024, July 17). Patsnap Synapse.

- Salsalate | C14H10O5 | CID 5161. PubChem, National Institutes of Health.

- What is Salsalate used for? (2024, June 15). Patsnap Synapse.

- Definition of salsalate. NCI Drug Dictionary, National Cancer Institute.

- Label: SALSALATE tablet, film coated. (2019, December 23). DailyMed.

- Salsalate 500mg Tablet: Clinical Overview and Applications. GlobalRx.

- Salsalate: Package Insert / Prescribing Information. (2024, November 4). Drugs.com.

- Targeting Inflammation Using Salsalate in Patients With Type 2 Diabetes: Effects on Flow-Mediated Dilation (TINSAL-FMD). (2013, November 13). American Diabetes Association.

- Modes of action of aspirin-like drugs: Salicylates inhibit Erk activation and integrin-dependent neutrophil adhesion. Proceedings of the National Academy of Sciences.

- Sodium salicylate inhibits prostaglandin formation without affecting the induction of cyclooxygenase-2 by bacterial lipopolysaccharide in vivo. (2001, December 15). PubMed.

- Inhibition of Cytokine Gene Expression by Sodium Salicylate in a Macrophage Cell Line through an NF-κB-Independent Mechanism. PMC, National Institutes of Health.

- Salsalate reverses metabolic disorders in a mouse model of non-alcoholic fatty liver disease through AMPK activation and caspase-6 activity inhibition. (2020, November 27). PubMed.

- Salsalate: Uses, Side Effects & Dosage. (2025, July 1). Healio.

- Relationship between cyclooxygenase activity (COA) inhibition and stimulation of ventilation by salicylate. PubMed.

- What is the mechanism of Sodium Salicylate? (2024, July 18). Patsnap Synapse.

- Salsalate, an Old, Inexpensive Drug with Potential New Indications: A Review of the Evidence from 3 Recent Studies. (2014, June 30). American Journal of Managed Care.

- Salsalate dosing, indications, interactions, adverse effects, and more. Medscape Reference.

- Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). (2023, May 1). StatPearls, NCBI Bookshelf.

- Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages. (2000, July 21). PubMed.

- GloResponse™ NF-ĸB-RE-luc2P HEK293 Cell Line. Promega Corporation.

- 4.3.2. COX-1 and COX-2 Inhibition Assay. Bio-protocol.

- NF-κB Reporter Kit (NF-κB Signaling Pathway). BPS Bioscience.

- Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate. Proceedings of the National Academy of Sciences.

- Inhibition of NF-kappa B by sodium salicylate and aspirin. PubMed, National Institutes of Health.

- COX Activity Assay Kit (Fluorometric). Sigma-Aldrich.

- NF-κB luciferase reporter assay. Bio-protocol.

- Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Assay Genie.

- Sodium salicylate inhibits TNF-α-induced NF-κB activation, cell migration, invasion and ICAM-1 expression in human melanoma cells. (2006, February 15). Research Explorer, The University of Manchester.

- Cignal NFkB Pathway Reporter Assay Kit (LUC). GeneGlobe.

- Mechanism of action of aspirin. Wikipedia.

- COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.

- Inhibition of NF-kappa B by Sodium Salicylate and Aspirin. (1994, August 12). Ovid.

- Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices.

- Salicylate (Salsalate) in Patients With Type 2 Diabetes. (2025, August 9). ResearchGate.

Sources

- 1. Salsalate: Uses, Side Effects & Dosage | Healio [healio.com]

- 2. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Salsalate | C14H10O5 | CID 5161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. reference.medscape.com [reference.medscape.com]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Salsalate? [synapse.patsnap.com]

- 9. What is Salsalate used for? [synapse.patsnap.com]

- 10. DailyMed - SALSALATE tablet, film coated [dailymed.nlm.nih.gov]

- 11. drugs.com [drugs.com]

- 12. Sodium salicylate inhibits prostaglandin formation without affecting the induction of cyclooxygenase-2 by bacterial lipopolysaccharide in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 14. pnas.org [pnas.org]

- 15. bio-protocol.org [bio-protocol.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. assaygenie.com [assaygenie.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. diabetesjournals.org [diabetesjournals.org]

- 20. What is the mechanism of Sodium Salicylate? [synapse.patsnap.com]

- 21. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 23. ovid.com [ovid.com]

- 24. research.manchester.ac.uk [research.manchester.ac.uk]

- 25. promega.com [promega.com]

- 26. bio-protocol.org [bio-protocol.org]

- 27. bpsbioscience.com [bpsbioscience.com]

- 28. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 29. Salsalate reverses metabolic disorders in a mouse model of non-alcoholic fatty liver disease through AMPK activation and caspase-6 activity inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Salsalate, an Old, Inexpensive Drug with Potential New Indications: A Review of the Evidence from 3 Recent Studies [ahdbonline.com]

A Comprehensive Technical Guide to the Solubility of Talosalate for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the solubility characteristics of Talosalate, a critical parameter for its development as a therapeutic agent. Recognizing the limited publicly available data on Talosalate's solubility, this document serves as both a theoretical framework and a practical handbook. It is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and methodologies required to systematically investigate and understand the solubility profile of this active pharmaceutical ingredient (API). By synthesizing established principles of physical chemistry with proven experimental protocols, this guide will enable the reader to predict, measure, and modulate the solubility of Talosalate in various solvent systems, a crucial step in formulation development and ensuring bioavailability.

The Pivotal Role of Solubility in Drug Development

The therapeutic efficacy of any orally administered drug is intrinsically linked to its aqueous solubility. For an API to exert its pharmacological effect, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[1] Poor aqueous solubility is a significant hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic outcomes.[1] Therefore, a thorough understanding and characterization of a drug's solubility is a cornerstone of pre-formulation and formulation development.

Physicochemical Properties of Talosalate: A Predictive Overview

While specific experimental solubility data for Talosalate is not extensively documented, its chemical structure provides valuable insights into its expected solubility behavior. A comprehensive analysis of its physicochemical properties is the first step in predicting its performance in different solvent systems.[2][3]

Molecular Structure and Basic Properties:

Talosalate, with the chemical formula C₁₇H₁₂O₆ and a molecular weight of 312.274 g/mol , is the 1,3-dihydro-3-oxo-1-isobenzofuranyl ester of 2-(acetyloxy)-benzoic acid.[4] Its structure comprises both lipophilic (aromatic rings) and polar (ester and carboxyl groups) moieties, suggesting a nuanced solubility profile.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₂O₆ | [4] |

| Molecular Weight | 312.274 g/mol | [4] |

| Synonyms | 3-Oxo-1,3-dihydroisobenzofuran-1-yl 2-acetoxybenzoate, BA 7604-02 | [4] |

Key Physicochemical Parameters Influencing Solubility:

-

pKa (Acid Dissociation Constant): The pKa value is critical for predicting how the solubility of an ionizable drug will change with pH.[5] As an ester of acetylsalicylic acid, Talosalate contains a carboxylic acid group. The pKa of this group will dictate the pH at which the molecule transitions between its less soluble, unionized form and its more soluble, ionized form.[6] For acidic drugs, solubility increases as the pH of the medium rises above the pKa.[6]

-

LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity.[6][5] A higher logP value indicates greater lipid solubility and, generally, lower aqueous solubility. The aromatic rings in Talosalate suggest a significant degree of lipophilicity. The interplay between lipophilicity and the polar functional groups will determine its overall solubility.

-

Crystal Structure: The solid-state properties of an API, including its crystal lattice energy, significantly impact its solubility.[7] Polymorphism, the ability of a compound to exist in multiple crystalline forms, can lead to different solubility profiles for each form. An amorphous form, lacking a defined crystal structure, will typically exhibit higher solubility than its crystalline counterparts.

Theoretical Framework for Talosalate Solubility

The solubility of a weak acid like Talosalate is governed by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the ionized to the unionized form of the drug. The total aqueous solubility (S_T) can be described as the sum of the intrinsic solubility of the unionized form (S₀) and the concentration of the ionized form.

The relationship can be expressed as: S_T = S₀ (1 + 10^(pH - pKa))

This equation underscores the exponential increase in the solubility of an acidic drug as the pH of the solution increases above its pKa.

Experimental Determination of Talosalate Solubility: A Step-by-Step Guide

A robust and reproducible experimental protocol is essential for accurately determining the solubility of Talosalate. The shake-flask method is a widely accepted and reliable technique for measuring equilibrium solubility.[8][9]

The Shake-Flask Method for Equilibrium Solubility

This method involves adding an excess amount of the solid drug to a solvent and agitating the mixture until equilibrium is reached.[8][9]

Experimental Workflow:

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Detailed Protocol:

-

Preparation of Saturated Solutions:

-

Accurately weigh an amount of Talosalate that is in excess of its expected solubility and add it to a series of vials.

-

To each vial, add a precise volume of the desired solvent or buffer solution. A range of aqueous buffers with different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) should be used to determine the pH-solubility profile.[10] A variety of organic and pharmaceutical co-solvents should also be tested.[11][12]

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 37 ± 1 °C to simulate physiological conditions).[10]

-

Agitate the samples for a sufficient period to reach equilibrium. This is typically 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[9][13]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker.

-

Allow the vials to stand to let the excess solid settle.

-

Separate the saturated solution from the undissolved solid by centrifugation or filtration. If using filtration, ensure the filter material does not adsorb the drug.[9]

-

-

Quantification:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantify the concentration of Talosalate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[14][15]

-

Analytical Method for Quantification

A validated HPLC-UV method is crucial for accurate solubility determination. The method should be specific for Talosalate and be able to separate it from any potential degradation products.[16][17]

Typical HPLC Parameters:

-

Column: A C18 reverse-phase column is a common starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where Talosalate has maximum absorbance.

-

Quantification: A calibration curve should be prepared using standard solutions of Talosalate of known concentrations.

Expected Solubility of Talosalate in Different Solvents

Based on its chemical structure, the following solubility trends can be anticipated:

Aqueous Solubility and the Effect of pH:

-

Low pH (e.g., pH 1.2): In highly acidic conditions, the carboxylic acid group of Talosalate will be protonated and in its unionized form. Consequently, its aqueous solubility is expected to be low.

-

Mid-range pH (e.g., pH 4.5 - 6.8): As the pH approaches and surpasses the pKa of the carboxylic acid, the molecule will begin to ionize, leading to a significant increase in aqueous solubility.[18][19]

-

High pH (e.g., pH > 7.4): At higher pH values, Talosalate will be predominantly in its ionized, more soluble form. However, the stability of the ester linkage may become a concern at high pH, potentially leading to hydrolysis.[17]

Solubility in Organic and Pharmaceutical Co-solvents:

The presence of aromatic rings and an ester group suggests that Talosalate will likely exhibit good solubility in a range of organic solvents.

| Solvent Class | Examples | Expected Solubility of Talosalate | Rationale |

| Polar Protic Solvents | Water, Ethanol, Methanol, Propylene Glycol | Moderate to High | Capable of hydrogen bonding with the polar functional groups of Talosalate.[14][20] |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | High | Can interact with the dipole moments of Talosalate's polar groups.[15] |

| Non-polar Solvents | Hexane, Toluene | Low | The overall polarity of Talosalate is likely too high for significant solubility in non-polar solvents.[20] |

| Co-solvents | Ethanol/Water, Propylene Glycol/Water | Variable, can be optimized | Mixtures of co-solvents are often used to enhance the solubility of poorly water-soluble drugs by reducing the polarity of the solvent system.[12] |

Factors Affecting Talosalate Stability During Solubility Studies

It is crucial to consider the chemical stability of Talosalate during solubility experiments, as degradation can lead to inaccurate results.[16][21][22]

-

Hydrolysis: The ester linkage in Talosalate is susceptible to hydrolysis, particularly at high or low pH and elevated temperatures.[17] The formation of salicylic acid and other degradation products should be monitored by the analytical method.

-

Polymorphic Transformations: The stress of the solubility experiment (e.g., prolonged agitation) could potentially induce a change in the crystalline form of the solid Talosalate, which would affect its solubility. It is good practice to analyze the remaining solid after the experiment by techniques such as X-ray powder diffraction (XRPD) to check for any changes in the solid form.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and experimentally determining the solubility of Talosalate. While specific solubility data is not yet widely available, the principles and methodologies outlined here will enable researchers to generate the necessary data to support the development of this promising therapeutic agent. Key next steps for any research program focused on Talosalate should include:

-

Systematic pH-solubility profiling to determine the pKa and intrinsic solubility.

-

Screening of a wide range of pharmaceutical-grade solvents and co-solvents to identify suitable systems for formulation development.[23][24][25]

-

Thorough solid-state characterization to identify and control for any potential polymorphism.

-

Investigation of solubility enhancement techniques , such as the use of surfactants, cyclodextrins, or amorphous solid dispersions, if the intrinsic solubility is found to be a limiting factor.[1]

By following a systematic and scientifically rigorous approach as detailed in this guide, the challenges associated with the solubility of Talosalate can be effectively addressed, paving the way for its successful translation into a clinically effective medicine.

References

- Matsuda, H., et al. (2025). Solubilities of Salicylic Acid in Pure Solvents and Binary Mixtures Containing Cosolvent. Google Search.

- ResearchGate. (n.d.). Table 2 -List of solvents commonly used in pharmaceutical processes... ResearchGate.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- University Digital Conservancy. (n.d.). UNDERSTANDING THE STABILITY OF SALTS AND COCRYSTALS IN A DRUG PRODUCT ENVIRONMENT. University Digital Conservancy.

- CymitQuimica. (n.d.). Talosalate. CymitQuimica.

- PMC - NIH. (n.d.). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. PMC - NIH.

- Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.

- Sigma-Aldrich. (n.d.). Solubility Table for Water at Temperature. Sigma-Aldrich.

- PubMed. (n.d.). Stability of pharmaceutical salts in solid oral dosage forms. PubMed.

- PMC - NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.

- SciSpace. (2019). Analytical procedures and methods validation for oxalate content estimation. SciSpace.

- FDA. (n.d.). LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. FDA.

- Frontiers. (2024). The role of physicochemical and topological parameters in drug design. Frontiers.

- SciSpace. (n.d.). Organic solvents in the pharmaceutical industry. SciSpace.

- pill.bid. (n.d.). Solubility Table. pill.bid.

- ResearchGate. (2025). Solubility of Pharmaceuticals and Their Salts As a Function of pH. ResearchGate.

- ResearchGate. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. ResearchGate.

- Preprints.org. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Preprints.org.

- MDPI. (n.d.). Oxalate in Foods: Extraction Conditions, Analytical Methods, Occurrence, and Health Implications. MDPI.

- WHO. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. WHO.

- Eastman. (n.d.). Eastman solvents - Pharmaceutical Ingredients. Eastman.

- RSquareL. (n.d.). CHEMICAL STABILITY OF DRUGS. RSquareL.

- NCBI Bookshelf. (n.d.). Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives. NCBI Bookshelf.

- IC/Unicamp. (2023). A Review of Sodium Oxalate Solubility in Water. IC/Unicamp.

- Snape, T. J., Astles, A. M., & Davies, J. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal.

- ACS Publications. (2025). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. ACS Publications.

- MDPI. (n.d.). Structural Features, Chemical Diversity, and Physical Properties of Microporous Sodalite-Type Materials: A Review. MDPI.

- Preprints.org. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Preprints.org.

- MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI.

- Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry.

- ResearchGate. (n.d.). SOLUBILITY OF THE DPH SALTS. ResearchGate.

- PMC - NIH. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC - NIH.

- PubMed. (1981). The solid state stability of oral rehydration salts. PubMed.

- ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Talosalate | CymitQuimica [cymitquimica.com]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 7. Structural Features, Chemical Diversity, and Physical Properties of Microporous Sodalite-Type Materials: A Review [mdpi.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. researchgate.net [researchgate.net]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. lifechemicals.com [lifechemicals.com]

- 16. rsquarel.org [rsquarel.org]

- 17. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pill.bid - Solubility Table [pill.bid]

- 21. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The solid state stability of oral rehydration salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. fda.gov [fda.gov]

- 24. Solvents | Pharmaceutical Ingredients | Eastman [eastman.com]

- 25. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Talosalate from Acetylsalicylic Acid

This document provides a detailed guide for the synthesis of Talosalate, a derivative of acetylsalicylic acid, intended for researchers, scientists, and professionals in drug development. The protocol is structured to provide not only a step-by-step methodology but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the synthesis process.

Introduction to Talosalate and Synthetic Strategy

Talosalate, with the chemical name 2-(Acetyloxy)benzoic acid 1,3-dihydro-3-oxo-1-isobenzofuranyl ester (CAS 66898-60-0), is an ester derivative of acetylsalicylic acid (aspirin).[1] As a compound of interest in pharmaceutical research, its synthesis requires a robust and well-understood protocol. The synthetic strategy outlined herein is a two-step process commencing from the readily available starting material, acetylsalicylic acid.

The core of this synthesis involves the activation of the carboxylic acid moiety of acetylsalicylic acid to facilitate its esterification with 3-hydroxyphthalide. This activation is achieved by converting the carboxylic acid into a more reactive acyl chloride. Subsequently, the acyl chloride is reacted with 3-hydroxyphthalide to form the final product, Talosalate. This approach is a classic and efficient method for the formation of esters from carboxylic acids and alcohols.

Overall Reaction Scheme

Caption: Overall two-step synthesis of Talosalate from Acetylsalicylic Acid.

Part 1: Synthesis of Acetylsalicyloyl Chloride from Acetylsalicylic Acid

Principle and Causality

The first critical step in the synthesis of Talosalate is the conversion of the carboxylic acid group of acetylsalicylic acid into a more reactive acyl chloride. Carboxylic acids are generally not reactive enough to undergo direct esterification with alcohols under mild conditions. By converting the carboxylic acid to an acyl chloride, the electrophilicity of the carbonyl carbon is significantly increased, making it highly susceptible to nucleophilic attack by the hydroxyl group of 3-hydroxyphthalide.

Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high reactivity and the convenient nature of its byproducts.[2][3] The reaction of a carboxylic acid with thionyl chloride produces the corresponding acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl), both of which are gaseous and can be easily removed from the reaction mixture, driving the reaction to completion.[2] Catalysts such as pyridine, urea, or aluminum trichloride can be employed to enhance the reaction rate.[1][3][4]

Detailed Protocol: Acetylsalicyloyl Chloride Synthesis

Materials:

-

Acetylsalicylic Acid (Aspirin)

-

Thionyl Chloride (SOCl₂)

-

Anhydrous Pyridine (optional, as catalyst)

-

Anhydrous Benzene or Toluene (optional, as solvent)

-

Petroleum Ether (for precipitation)

-

Round-bottom flask (three-necked)

-

Reflux condenser with a gas outlet to a scrubber

-

Stirrer

-

Dropping funnel

-

Heating mantle

-

Water bath

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add acetylsalicylic acid (1.0 equivalent). If a solvent is used, suspend the acetylsalicylic acid in anhydrous benzene or toluene.[3][4]

-

Reagent Addition: Slowly add thionyl chloride (approximately 1.5-2.0 equivalents) to the stirred suspension of acetylsalicylic acid at room temperature.[2] The addition should be dropwise to control the evolution of HCl and SO₂ gases. If a catalyst such as pyridine (catalytic amount) is used, it should be added to the acetylsalicylic acid suspension before the addition of thionyl chloride.[3]

-

Reaction Conditions: After the complete addition of thionyl chloride, the reaction mixture is gently heated. The temperature and duration will depend on the specific protocol. A common procedure involves heating at 50-70°C for 1-3 hours.[2][3][4] The progress of the reaction can be monitored by the cessation of gas evolution.

-

Work-up and Isolation: Once the reaction is complete, the excess thionyl chloride and solvent (if used) are removed by distillation under reduced pressure.[3] The resulting crude acetylsalicyloyl chloride can be purified by crystallization. A procedure involves dissolving the crude product in a minimal amount of warm solvent and then adding a non-solvent like petroleum ether to induce precipitation.[1]

-

Drying: The crystalline product is collected by vacuum filtration, washed with cold petroleum ether, and dried under vacuum to yield pure acetylsalicyloyl chloride.

Self-Validation: The purity of the synthesized acetylsalicyloyl chloride can be assessed by its melting point (45-49 °C) and spectroscopic methods such as IR and NMR.[5] The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic C-Cl stretch in the IR spectrum would indicate a successful conversion.

Part 2: Preparation of 3-Hydroxyphthalide

Part 3: Synthesis of Talosalate via Esterification

Principle and Causality

The final step in the synthesis is the esterification of acetylsalicyloyl chloride with 3-hydroxyphthalide. This is a nucleophilic acyl substitution reaction where the hydroxyl group of 3-hydroxyphthalide acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This reaction typically proceeds readily under mild conditions.

A base, such as pyridine, is often added to the reaction mixture to act as a scavenger for the hydrogen chloride (HCl) that is produced as a byproduct of the esterification.[8] The removal of HCl prevents it from protonating the alcohol, which would deactivate it as a nucleophile, and also prevents potential acid-catalyzed side reactions.

Detailed Protocol: Talosalate Synthesis

Materials:

-

Acetylsalicyloyl Chloride

-

3-Hydroxyphthalide

-

Anhydrous Pyridine

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Ethyl Acetate (for recrystallization)

-

Round-bottom flask

-

Stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

Reactant Preparation: In a dry round-bottom flask, dissolve 3-hydroxyphthalide (1.0 equivalent) and anhydrous pyridine (1.1 equivalents) in an anhydrous solvent such as dichloromethane.

-

Reaction Initiation: Cool the solution in an ice bath to 0-5 °C.

-

Acyl Chloride Addition: Dissolve acetylsalicyloyl chloride (1.05 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled solution of 3-hydroxyphthalide and pyridine over 15-20 minutes, maintaining the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed sequentially with cold dilute HCl (to remove excess pyridine), a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude Talosalate. The crude product is then purified by recrystallization from a suitable solvent system, such as ethyl acetate, to obtain pure, white crystalline Talosalate.[2]

Self-Validation: The identity and purity of the final product, Talosalate, should be confirmed using standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Visualization

Caption: Step-by-step workflow for the synthesis of Talosalate.

Data Presentation: Physicochemical Properties

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Acetylsalicylic Acid | C₉H₈O₄ | 180.16 | 135 | 140 (decomposes) |

| Thionyl Chloride | SOCl₂ | 118.97 | -104.5 | 79 |

| Acetylsalicyloyl Chloride | C₉H₇ClO₃ | 198.60 | 45-49 | 107-110 @ 0.1 mmHg |

| 3-Hydroxyphthalide | C₈H₆O₃ | 150.13 | 98-101 | - |

| Talosalate | C₁₇H₁₂O₆ | 312.28 | - | - |

References

-

PrepChem. (n.d.). Stage 1--Preparation of acetyl salicyloyl chloride. Retrieved from [Link]

- Google Patents. (2015). CN105111128A - Method for preparing N-hydroxyphthalimide.

-

Chemistry LibreTexts. (2023). 12.1: Synthesis of Aspirin Lab Procedure. Retrieved from [Link]

- Google Patents. (1959). US2871257A - Production of acid chlorides.

-

Reddit. (2023). Procedure Help: Synthesis of Aspirin through reaction with Salicylic acid and Acetyl Chloride. Retrieved from [Link]

-

MDPI. (2021). Tandem Transesterification–Esterification Reactions Using a Hydrophilic Sulfonated Silica Catalyst for the Synthesis of Wintergreen Oil from Acetylsalicylic Acid Promoted by Microwave Irradiation. Retrieved from [Link]

- Google Patents. (2016). CN105503799A - Synthesis method of talosalate drug intermediate 2-acetoxybenzoic acid-3-hydroxyphthalide ester.

- Mali, R. S., & Patil, S. R. (1990). Synthesis of 3-Butylidene-7-hydroxyphthalide.

- Google Patents. (2008). CN101258139A - The preparation method of 3-hydroxyphthalic anhydride.

-

SciSpace. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxyphthalic anhydride. Retrieved from [Link]

-

PubChem. (n.d.). Salsalate. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Salts of Therapeutic Agents: Chemical, Physicochemical and Biological Considerations. Retrieved from [Link]

-

ChemBK. (2024). O-Acetylsalicyloyl chloride. Retrieved from [Link]

-

MDPI. (2023). Physicochemical Properties of 3D-Printed Polylactic Acid/Hydroxyapatite Scaffolds. Retrieved from [Link]

-

PubMed. (1981). Physicochemical properties of magnesium salicylate. Retrieved from [Link]

-

Chemical Synthesis. (n.d.). O-ACETYLSALICYLOYL CHLORIDE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Retrieved from [Link]

-

RSC Publishing. (2021). pH dependency of the structural and photophysical properties of the atypical 2′,3-dihydroxyflavone. Retrieved from [Link]

-

ResearchGate. (2021). Exploring the cutting-edge properties of 3-nitrophthalic acid single crystal: growth, structure, optical and quantum chemical studies | Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitrophthalic acid. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. echemi.com [echemi.com]

- 4. US2871257A - Production of acid chlorides - Google Patents [patents.google.com]

- 5. O-ACETYLSALICYLOYL CHLORIDE | 5538-51-2 [chemicalbook.com]

- 6. CN101258139A - The preparation method of 3-hydroxyphthalic anhydride - Google Patents [patents.google.com]

- 7. 3-Nitrophthalic acid | C8H5NO6 | CID 69043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

A Robust, Stability-Indicating HPLC Method for the Quantification of Talosalate and its Impurities in Pharmaceutical Development

An Application Note for the Analysis of Talosalate by High-Performance Liquid Chromatography

Abstract

This application note details a comprehensive, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Talosalate. Talosalate, a phthalyl-ester of salicylic acid, requires a precise and reliable analytical method to ensure its quality, purity, and stability throughout the drug development lifecycle. The described isocratic method utilizes a C18 stationary phase with a UV detector, providing excellent selectivity and sensitivity. We provide a complete protocol covering instrument setup, mobile phase and sample preparation, and a thorough method validation strategy compliant with the International Council for Harmonisation (ICH) guidelines.[1][2] Furthermore, a forced degradation protocol is outlined to definitively establish the stability-indicating nature of the method, ensuring that any potential degradation products do not interfere with the quantification of the active pharmaceutical ingredient (API). This guide is intended for researchers, quality control analysts, and formulation scientists working with Talosalate or structurally similar compounds.

Introduction and Scientific Rationale

Talosalate is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug of salicylic acid.[3] Structurally, it is an ester formed from phthalic acid and salicylic acid. Upon administration, it is designed to be hydrolyzed in the body to release its active components. The purity and stability of the Talosalate API are critical for its safety and efficacy. Any significant levels of impurities, which can be process-related or arise from degradation, could impact the therapeutic outcome and potentially introduce toxicity.[4][5]

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity and stability of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[4] The development of a stability-indicating HPLC method is a regulatory requirement and a cornerstone of robust drug development.[6] Such a method must be able to separate the API from its potential degradation products and process-related impurities, proving its specificity under stress conditions.[7]

This document provides a scientifically-grounded protocol developed from first principles, leveraging established chromatographic theory and data from analogous salicylate-based structures. The chosen reversed-phase C18 column is ideal for retaining the moderately non-polar Talosalate molecule. The mobile phase, a buffered solution of acetonitrile and water, is optimized to achieve sharp, symmetrical peaks. An acidic pH is intentionally chosen to suppress the ionization of any salicylic acid that may be present as a hydrolytic degradant, thereby ensuring its consistent retention and good peak shape.

Materials and Chromatographic System

Equipment

-

HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Analytical balance (0.01 mg readability).

-

pH meter.

-

Ultrasonic bath.

-

Volumetric glassware (Class A).

-

Syringe filters (0.45 µm, PTFE or nylon).

Reagents and Standards

-

Talosalate Reference Standard (purity >99.5%).

-

Acetonitrile (HPLC grade).

-

Potassium Dihydrogen Phosphate (KH₂PO₄) (AR grade).

-

Ortho-phosphoric acid (AR grade).

-

Water (HPLC grade or Milli-Q).

-

Hydrochloric acid (HCl), Sodium Hydroxide (NaOH), and Hydrogen Peroxide (H₂O₂) for forced degradation studies.

Detailed Experimental Protocol

Mobile Phase Preparation (pH 3.0)

-

Buffer Preparation: Accurately weigh 1.36 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water to prepare a 10 mM solution.

-

pH Adjustment: Adjust the pH of the buffer solution to 3.0 ± 0.05 using ortho-phosphoric acid.

-

Mobile Phase Composition: Mix the prepared buffer and acetonitrile in a ratio of 60:40 (v/v) (Buffer:Acetonitrile) .

-

Degassing: Degas the mobile phase for 15 minutes in an ultrasonic bath or by using an online degasser.

Causality Behind Choices: The 60:40 ratio provides a good balance between analysis time and resolution. The acidic phosphate buffer at pH 3.0 ensures that the carboxylic acid moiety of any salicylic acid degradant is protonated, leading to better retention and peak symmetry on the C18 column.

Standard Solution Preparation (100 µg/mL)

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of Talosalate Reference Standard into a 10 mL volumetric flask. Dissolve and make up to volume with the mobile phase. Sonicate for 5 minutes if necessary to ensure complete dissolution.

-

Working Standard: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase to achieve a final concentration of 100 µg/mL.

Sample Solution Preparation (100 µg/mL)

-

Accurately weigh a quantity of the Talosalate API or formulation powder equivalent to 10 mg of Talosalate and transfer it to a 10 mL volumetric flask.

-

Add approximately 7 mL of the mobile phase and sonicate for 10 minutes to ensure complete extraction and dissolution.

-

Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | 60:40 (v/v) 10 mM KH₂PO₄ (pH 3.0) : Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 234 nm |

| Run Time | 15 minutes |

Rationale for Detection Wavelength: Talosalate, containing salicylate and phthalate chromophores, exhibits strong UV absorbance. A wavelength of 234 nm is selected as it provides high sensitivity for the parent compound and is also effective for detecting key impurities and degradation products.[8]

System Suitability Testing (SST)

Before initiating any analysis, the system's performance must be verified. This is a core component of a self-validating protocol.

Procedure: Inject the working standard solution (100 µg/mL) five times consecutively.

Acceptance Criteria:

| Parameter | Acceptance Limit |

|---|---|

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| % RSD of Peak Areas | ≤ 2.0% |

HPLC Method Validation Protocol

The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[2][9] The following experiments are required.

Specificity (Forced Degradation)

Specificity is demonstrated by subjecting a sample of Talosalate to stress conditions to produce degradation products. The method must show that the peak for Talosalate is free from interference from any degradants, impurities, or excipients. A detailed protocol is provided in Section 6.

Linearity

-

Prepare a series of at least five concentrations of Talosalate ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

-

Inject each concentration in triplicate.

-

Plot a calibration curve of mean peak area versus concentration and calculate the regression equation and correlation coefficient (r²).

Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.

Accuracy (% Recovery)

-

Prepare samples by spiking a placebo blend with the Talosalate API at three concentration levels (e.g., 80%, 100%, 120%).

-

Prepare each level in triplicate and analyze according to the method.

-

Calculate the percentage recovery at each level.

Acceptance Criterion: Mean recovery should be between 98.0% and 102.0%.[10]

Precision

-

Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day, with the same analyst and instrument.[10]

-

Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criterion: % RSD for the series of measurements should be ≤ 2.0%.

Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio.

-

LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.

-

LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1.

These limits should be experimentally verified by injecting solutions at the determined concentrations.

Robustness

The robustness of the method is evaluated by making small, deliberate variations in the chromatographic parameters and observing the effect on the results.

-

Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

-

Mobile Phase Composition: ± 2% organic (e.g., 58:42 and 62:38 Buffer:ACN).

-

Column Temperature: ± 5 °C (25 °C and 35 °C).

Acceptance Criterion: System suitability parameters must still be met, and the peak areas should not change significantly (%RSD ≤ 2.0%).

Caption: Workflow for HPLC Method Validation.

Stability-Indicating Study: Forced Degradation Protocol

Forced degradation studies are essential to demonstrate that the analytical method can distinguish the API from its degradation products.[11]

Preparation of Stressed Samples

Prepare a stock solution of Talosalate at 1 mg/mL. Use this stock for the following stress conditions. The goal is to achieve 5-20% degradation.

-

Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1 N NaOH, and dilute to 10 mL with mobile phase.

-

Alkaline Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 N HCl and dilute to 10 mL with mobile phase.

-

Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours. Dilute to 10 mL with mobile phase.

-

Thermal Degradation: Expose solid Talosalate powder to 105°C in a hot air oven for 24 hours. Prepare a 100 µg/mL solution from the stressed solid.

-

Photolytic Degradation: Expose a solution of Talosalate (100 µg/mL) to UV light (254 nm) or sunlight for 48 hours.

Analysis of Stressed Samples

Analyze each stressed sample, along with an unstressed control sample, using the developed HPLC method with a PDA detector.

Evaluation

-

Peak Purity: Assess the peak purity of Talosalate in each chromatogram using the PDA detector software. The purity angle should be less than the purity threshold.

-

Resolution: Calculate the resolution between the Talosalate peak and the nearest degradation peak. A resolution of >2.0 is desired.

-

Mass Balance: Calculate the mass balance to account for the degraded material. The sum of the assay of Talosalate and the area of all degradation products should be close to 100% of the initial concentration.

Caption: Forced Degradation Study Workflow.

Summary of Validation Data (Example)

The following table presents example acceptance criteria and typical results for a fully validated method.

| Validation Parameter | Acceptance Criteria | Typical Result |

| Specificity | No interference at RT of API | Pass |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |

| Repeatability (% RSD) | ≤ 2.0% | 0.85% |

| Intermediate Precision (% RSD) | ≤ 2.0% | 1.10% |

| LOQ (µg/mL) | S/N ≥ 10 | 0.5 µg/mL |

| Robustness | System Suitability Pass | Pass |

Conclusion

The HPLC method described in this application note is simple, precise, accurate, and robust for the quantitative determination of Talosalate in bulk drug and pharmaceutical formulations. The successful separation of the parent drug from its degradation products under various stress conditions confirms the stability-indicating nature of the method. This validated protocol provides a reliable tool for quality control and stability assessment, ensuring the integrity of Talosalate throughout its product lifecycle.

References

- The role of forced degradation studies in stability indicating HPLC method development. (2025).

- A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. PubMed Central.

- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (1996).

- A new validated simultaneous RP-HPLC method for estimation of escitalopram oxalate and etizolam in bulk and table dosage form. Der Pharma Chemica.

- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.

- Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chrom

- Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Chlorzoxazone and Paracetamol in Tablet Dosage. Neliti.

- Development and Validation of an RP-HPLC Method for Determination of Solasodine, a Steroidal Alkaloid.

- Detection of Impurities in Acetaminophen Intravenous and Oral Formulations Available on the Lebanese Market. (2022). Lebanese American University.

- ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA).

- Validation of Analytical Procedures Q2(R2). (2023).

- Identification, Characterization and Quantification of Process-Related and Degradation Impurities in Lisdexamfetamine Dimesyl

- A Rapid Stability indicating method Development and validation for the quantification of Talazoparib Tosylate in bulk drug and Pharmaceutical formul

- Overview on Development and Validation of Force Degradation Studies with Stability Indic

- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider

- Chemical and analytical characterization of related organic impurities in drugs. PubMed.

- (PDF) Salts of Therapeutic Agents: Chemical, Physicochemical and Biological Considerations.

- ICH Q2(R2) Validation of analytical procedures. Scientific guideline.

- Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Valid

- Steps for HPLC Method Valid

- Salsalate | C14H10O5 | CID 5161. PubChem - NIH.

- TLC-Densitometric Determination of Sulfasalazine and Its Possible Impurities in Pharmaceutical Preparations. (2015).

- Targeted and untargeted screening for impurities in losartan tablets marketed in Germany by means of liquid chromatography/high resolution mass spectrometry. (2024). PubMed.

- Salsalate (NSC 49171, Nobacid, CAS Number: 552-94-3). Cayman Chemical.

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. Salsalate | C14H10O5 | CID 5161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. laur.lau.edu.lb:8443 [laur.lau.edu.lb:8443]

- 5. Chemical and analytical characterization of related organic impurities in drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. database.ich.org [database.ich.org]

- 10. database.ich.org [database.ich.org]

- 11. openaccessjournals.com [openaccessjournals.com]

Application Note: In Vitro Assay Development for Talosalate Activity

Introduction & Mechanism of Action

Talosalate is a prodrug of 5-aminosalicylic acid (5-ASA/Mesalamine) , designed to improve the bioavailability and colonic delivery of the active anti-inflammatory moiety. Unlike azo-linked prodrugs (e.g., Sulfasalazine) that require bacterial azo-reductase for activation, Talosalate is an ester-linked conjugate (phthalidyl 5-aminosalicylate). Its activation relies on enzymatic hydrolysis by esterases found in the intestinal mucosa and liver.

To accurately evaluate Talosalate in vitro, researchers must decouple the activation step (prodrug hydrolysis) from the pharmacological effect (5-ASA mediated PPAR-

Mechanistic Pathway

The following diagram illustrates the critical conversion required before pharmacological activity is observed.

Figure 1: Mechanism of Action. Talosalate requires esterase-mediated hydrolysis to release 5-ASA, which then activates PPAR-

Protocol I: Enzymatic Hydrolysis & Stability Assay

Objective: To quantify the conversion rate of Talosalate to 5-ASA using Porcine Liver Esterase (PLE) as a surrogate for intestinal esterase activity. Rationale: This cell-free assay validates the "prodrug" status and establishes the kinetics of release. Without this step, cell-based data is uninterpretable.

Materials

-

Substrate: Talosalate (10 mM stock in DMSO).

-

Enzyme: Porcine Liver Esterase (PLE), lyophilized (Sigma-Aldrich).

-

Buffer: PBS (pH 7.4) or Simulated Intestinal Fluid (SIF) without pancreatin.

-

Detection: HPLC with UV/Fluorescence detection or LC-MS/MS.

Step-by-Step Methodology

-

Enzyme Preparation:

-

Reconstitute PLE in PBS to a stock activity of 100 Units/mL.

-

Control: Heat-inactivate a chemically identical aliquot of PLE at 95°C for 10 minutes (Negative Enzyme Control).

-

-

Reaction Setup:

-

Prepare a reaction mixture in a 96-well plate or microcentrifuge tubes:

-

Buffer: 180 µL PBS.

-

Enzyme: 10 µL PLE stock (Final: 5 U/mL).

-

Substrate: 10 µL Talosalate stock (Final: 500 µM).

-

-

Note: Maintain DMSO concentration <5% to prevent enzyme inhibition.

-

-

Incubation:

-

Incubate at 37°C with gentle shaking.

-

Timepoints: 0, 15, 30, 60, 120, and 240 minutes.

-

-

Termination & Extraction:

-

At each timepoint, transfer 50 µL of reaction mix into 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. This precipitates the protein and stops the reaction.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

-

Quantification (HPLC Conditions):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

-

Mobile Phase: Isocratic 80:20 (Water + 0.1% TFA : ACN).

-

Detection:

-

Talosalate: UV 254 nm.

-

5-ASA: Fluorescence (Ex 315 nm / Em 430 nm) for high sensitivity.

-

-

Data Analysis Template

| Time (min) | Talosalate Remaining (%) | 5-ASA Released (µM) | Mass Balance (%) |

| 0 | 100 | 0 | 100 |

| 30 | 75 | 125 | 98 |

| 60 | 45 | 270 | 96 |

| ... | ... | ... | ... |

Success Criteria: >80% conversion within 4 hours indicates high esterase susceptibility.

Protocol II: HT-29 Anti-Inflammatory Efficacy Assay

Objective: To measure the biological activity of Talosalate-derived 5-ASA in a relevant colonic epithelial model. Rationale: HT-29 cells are a standard model for Inflammatory Bowel Disease (IBD). However, they express variable levels of esterases. To ensure robust data, this protocol compares Intact Talosalate vs. Pre-Hydrolyzed Talosalate (generated from Protocol I) against a pure 5-ASA Standard .

Materials

-

Inducer: Recombinant Human TNF-

(10 ng/mL). -

Readout: Human IL-8 ELISA Kit.

Workflow Diagram

Figure 2: HT-29 Anti-Inflammatory Assay Workflow. Pre-treatment precedes cytokine induction to mimic prophylactic maintenance therapy.

Step-by-Step Methodology

-

Cell Seeding:

-

Seed HT-29 cells at

cells/well in 24-well plates. -

Culture in McCoy’s 5A medium + 10% FBS until 80% confluence.

-

-

Compound Preparation (Critical Step):

-

Group A (Prodrug): Talosalate dissolved in medium (1 mM, 500 µM, 100 µM).

-

Group B (Active Control): Pure 5-ASA (same concentrations).

-

Group C (Bio-mimetic): Talosalate pre-incubated with PLE for 2 hours (from Protocol I), then sterile filtered.

-

-

Treatment:

-

Remove culture media and wash with PBS.

-

Add treatment media (Groups A, B, C) to cells.

-

Incubate for 1 hour prior to inflammation induction.

-

-

Induction:

-

Add TNF-

directly to the wells (Final concentration: 10 ng/mL). -

Include a Vehicle Control (DMSO + TNF-

) and a Basal Control (No TNF-

-

-

Analysis: